1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one
Description
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one features a hybrid structure combining a 2,3-dihydro-1,4-benzodioxin moiety with a complex 7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-pentaene system linked via a thioether bridge.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c22-13(11-5-6-14-15(9-11)24-8-7-23-14)10-25-17-19-20-18-21(17)12-3-1-2-4-16(12)26-18/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUSBENTYHJTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one represents a novel class of chemical entities with potential therapeutic applications. This article delves into its biological activity, focusing on enzyme inhibition and potential therapeutic uses.
Chemical Structure
The compound features a complex structure combining a benzodioxin moiety and a triazatricyclo framework with a thiol group. The intricate design suggests multiple points of interaction with biological targets.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of related compounds derived from the benzodioxin structure. For instance:
- α-Glucosidase Inhibition : Compounds similar to the target molecule have shown varying degrees of inhibitory activity against α-glucosidase, an enzyme significant in carbohydrate metabolism and a target for diabetes treatment.
- Acetylcholinesterase Inhibition : The benzodioxin derivatives also demonstrated moderate inhibition against acetylcholinesterase, which is crucial in Alzheimer's disease treatment.
Case Studies
Several studies have synthesized and tested various derivatives of benzodioxin-based compounds:
- A study synthesized N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide , which was screened for its anti-diabetic properties through α-glucosidase inhibition assays .
- Another investigation focused on the synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides , confirming their weak to moderate enzyme inhibitory activities .
Data Table: Summary of Biological Activities
| Compound Name | Target Enzyme | IC50 (μM) | Activity Level |
|---|---|---|---|
| Acarbose | α-Glucosidase | 37.38 | Standard Reference |
| Compound 7i | α-Glucosidase | 86.31 | Moderate Inhibitor |
| Compound 7k | α-Glucosidase | 81.12 | Moderate Inhibitor |
| Compound X | Acetylcholinesterase | TBD | Moderate Inhibitor (Expected) |
Comparison with Similar Compounds
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(Dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)
- Molecular Formula : C₂₃H₂₅N₃O₃
- Molecular Weight : 391.46 g/mol
- Key Features: Benzodioxin core linked to a methoxy-pyridine amine group.
Comparison with Target Compound :
- The target compound replaces the pyridine-amine group with a sulfur-linked tricyclic heterocycle, likely reducing polarity and increasing steric hindrance. This substitution may alter binding kinetics in biological systems or modify photophysical properties in materials applications.
5-Benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one (CAS 5977-50-4)
- Key Features :
- Benzodiazepine core fused with a benzodioxin-like substituent.
- Ethoxy and hydroxy groups enhance hydrogen-bonding capacity.
Comparison with Target Compound :
Heterocyclic Tricyclic Systems
1,8,8-Trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione (CAS 337933-59-2)
- Key Features :
- Azabicyclo-octane system fused with a thiazole ring.
- High conformational rigidity due to the bicyclic structure.
Comparison with Target Compound :
- The target compound’s larger tricyclic system (12-membered vs. 8-membered) may offer greater π-conjugation and thermodynamic stability. The inclusion of multiple nitrogen and sulfur atoms could also enhance catalytic or photochemical activity .
Functional Group Analysis
Key Observations :
- Electron Density : The benzodioxin moiety in all compounds contributes to electron-rich environments, but the target compound’s sulfur and nitrogen atoms may create distinct charge distribution patterns.
- Solubility : The absence of polar groups (e.g., -OH, -NH₂) in the target compound compared to CAS 2306268-61-9 suggests lower aqueous solubility, which could limit bioavailability.
- Synthetic Complexity : The tricyclic thia-triaza system in the target compound likely requires advanced synthetic methodologies, such as transition-metal-catalyzed cyclizations, compared to simpler benzodioxin derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
